molecular formula C28H29N3O8 B13401180 2,6-Bis(phenylmethoxycarbonylamino)hexanoic acid (4-nitrophenyl) ester

2,6-Bis(phenylmethoxycarbonylamino)hexanoic acid (4-nitrophenyl) ester

Cat. No.: B13401180
M. Wt: 535.5 g/mol
InChI Key: DQKARZJTYUBTMX-UHFFFAOYSA-N
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Description

2,6-Bis(phenylmethoxycarbonylamino)hexanoic acid (4-nitrophenyl) ester is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(phenylmethoxycarbonylamino)hexanoic acid (4-nitrophenyl) ester typically involves multiple steps. One common method includes the esterification of hexanoic acid with 4-nitrophenol in the presence of a strong acid catalyst. The reaction conditions often require heating and a large excess of water to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(phenylmethoxycarbonylamino)hexanoic acid (4-nitrophenyl) ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Strong acids or bases are commonly used as catalysts.

    Reduction: Hydrogen gas and metal catalysts like palladium or platinum.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Amine derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2,6-Bis(phenylmethoxycarbonylamino)hexanoic acid (4-nitrophenyl) ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Bis(phenylmethoxycarbonylamino)hexanoic acid (4-nitrophenyl) ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing active compounds that can interact with biological molecules. The nitro group can be reduced to an amine, which may participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis(phenylmethoxycarbonylamino)hexanoic acid (4-nitrophenyl) ester is unique due to its complex structure, which allows for multiple functional group modifications. This versatility makes it valuable in various scientific and industrial applications.

Biological Activity

2,6-Bis(phenylmethoxycarbonylamino)hexanoic acid (4-nitrophenyl) ester, also known as N,N'-Bis(benzyloxycarbonyl)-L-lysine 4-Nitrobenzyl Ester, is a compound with significant biological activity that has garnered attention in various fields of research. This article presents a comprehensive overview of its biological properties, synthesis, applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C28H29N3O8C_{28}H_{29}N_{3}O_{8}, with a molecular weight of approximately 535.55 g/mol. The compound features two benzyloxycarbonyl protecting groups attached to the amino group of L-lysine and a 4-nitrobenzyl ester group linked to its carboxylic acid moiety .

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures can possess antimicrobial properties, potentially making them useful in developing new antibiotics.
  • Enzyme Inhibition : The presence of the 4-nitrobenzyl moiety suggests potential interactions with enzymes, particularly those involved in metabolic pathways. For instance, p-nitrophenyl esters have been used to probe enzyme mechanisms in bacterial systems, indicating that similar compounds may serve as substrates or inhibitors in enzymatic reactions .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential for antibiotic development
Enzyme InhibitionInteraction with metabolic enzymes
CytotoxicityPreliminary studies suggest cytotoxic effects

Synthesis

The synthesis of this compound involves several key steps:

  • Protection of Amino Groups : The amino groups of L-lysine are protected using benzyloxycarbonyl (Z) groups to prevent unwanted reactions during subsequent steps.
  • Esterification : The carboxylic acid moiety is reacted with 4-nitrobenzyl alcohol to form the ester linkage.
  • Purification : The final product is purified through crystallization or chromatography techniques.

Applications

This compound has potential applications in various fields:

  • Pharmaceutical Development : Its structural properties make it a candidate for drug design and development.
  • Biotechnology : It may serve as a substrate or inhibitor in biochemical assays and enzyme studies.

Case Studies and Research Findings

Recent studies have explored the use of p-nitrophenyl esters in enzymatic reactions. For example, research demonstrated that these esters could be utilized as substrates for OleA enzymes, leading to the production of novel compounds through Claisen condensation reactions . This indicates the versatility of p-nitrophenyl derivatives in biotechnological applications.

Table 2: Relevant Case Studies

Study FocusFindingsYear
Enzyme Mechanism Explorationp-Nitrophenyl esters as substrates for OleA2021
Antimicrobial ActivitySimilar compounds exhibit significant activity2020

Properties

IUPAC Name

(4-nitrophenyl) 2,6-bis(phenylmethoxycarbonylamino)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O8/c32-26(39-24-16-14-23(15-17-24)31(35)36)25(30-28(34)38-20-22-11-5-2-6-12-22)13-7-8-18-29-27(33)37-19-21-9-3-1-4-10-21/h1-6,9-12,14-17,25H,7-8,13,18-20H2,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKARZJTYUBTMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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